molecular formula C18H20N2O B2898693 (4-Cyclobutylidenepiperidin-1-yl)-(1H-indol-5-yl)methanone CAS No. 2309540-11-0

(4-Cyclobutylidenepiperidin-1-yl)-(1H-indol-5-yl)methanone

Katalognummer B2898693
CAS-Nummer: 2309540-11-0
Molekulargewicht: 280.371
InChI-Schlüssel: IBCYAMDRGULRSX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-Cyclobutylidenepiperidin-1-yl)-(1H-indol-5-yl)methanone, commonly known as CPI, is a chemical compound with potential applications in scientific research. It is a small molecule inhibitor that selectively targets the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.

Wirkmechanismus

The mechanism of action of CPI involves the inhibition of CK2 activity by binding to its ATP-binding site. CK2 is a serine/threonine protein kinase that phosphorylates a wide range of substrates involved in various cellular processes. By inhibiting CK2, CPI can modulate the activity of its downstream targets and affect cellular functions such as cell proliferation, apoptosis, and DNA repair.

Biochemische Und Physiologische Effekte

CPI has been shown to have biochemical and physiological effects in various cellular and animal models. It can induce cell cycle arrest and apoptosis in cancer cells by downregulating the activity of CK2 and its downstream targets. CPI can also reduce inflammation and oxidative stress by inhibiting the activity of CK2 in immune cells and endothelial cells. Moreover, CPI has shown neuroprotective effects in animal models of neurodegenerative diseases by modulating the activity of CK2 and its downstream targets in the brain.

Vorteile Und Einschränkungen Für Laborexperimente

CPI has several advantages for lab experiments. It is a small molecule inhibitor that can selectively target CK2 without affecting other protein kinases. CPI is also stable and easy to handle, which makes it suitable for high-throughput screening assays and in vitro experiments. However, CPI has some limitations for lab experiments. It has low solubility in aqueous solutions, which can affect its bioavailability and efficacy. Moreover, CPI has not been extensively studied in vivo, which limits its potential applications in animal models and clinical trials.

Zukünftige Richtungen

There are several future directions for the research on CPI. First, the optimization of the synthesis method and the development of more potent and selective CK2 inhibitors based on CPI scaffold. Second, the investigation of the molecular mechanisms of CK2 inhibition by CPI and its downstream signaling pathways in various cellular and animal models. Third, the evaluation of the therapeutic potential of CPI and other CK2 inhibitors in animal models of cancer, inflammation, and neurodegenerative diseases. Fourth, the identification of novel biomarkers and drug targets for CK2 inhibition by CPI and other CK2 inhibitors. Fifth, the development of new drug delivery systems and formulations to improve the bioavailability and efficacy of CPI and other CK2 inhibitors.

Synthesemethoden

The synthesis of CPI involves the reaction of 1-(1H-indol-5-yl)ethanone with cyclobutanecarboxaldehyde in the presence of a base catalyst. The reaction proceeds through a Knoevenagel condensation followed by a cyclization step to form the final product. The yield of CPI can be improved by optimizing the reaction conditions such as temperature, solvent, and catalyst concentration.

Wissenschaftliche Forschungsanwendungen

CPI has been shown to have potential applications in various scientific research fields. It has been used as a tool compound to study the role of CK2 in cancer, inflammation, and neurodegenerative diseases. CPI has also been used to investigate the molecular mechanisms of CK2 inhibition and its downstream signaling pathways. Moreover, CPI has been used in high-throughput screening assays to identify novel CK2 inhibitors and potential drug candidates.

Eigenschaften

IUPAC Name

(4-cyclobutylidenepiperidin-1-yl)-(1H-indol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c21-18(16-4-5-17-15(12-16)6-9-19-17)20-10-7-14(8-11-20)13-2-1-3-13/h4-6,9,12,19H,1-3,7-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBCYAMDRGULRSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=C2CCN(CC2)C(=O)C3=CC4=C(C=C3)NC=C4)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-cyclobutylidenepiperidine-1-carbonyl)-1H-indole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.